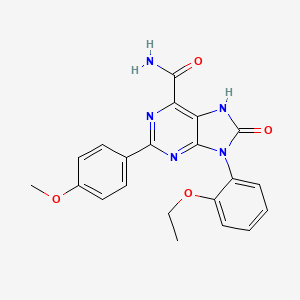

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

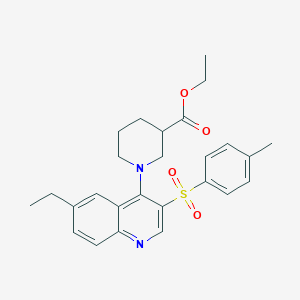

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a two-ring structure composed of nitrogen and carbon atoms) with various substitutions at different positions. The “9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)” portion of the name suggests that there are ethoxyphenyl and methoxyphenyl groups attached to the 9th and 2nd positions of the purine ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the substituent groups on the purine ring. For example, the ethoxy and methoxy groups might increase the electron density of the aromatic ring, potentially making it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups might increase its solubility in organic solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques

Research on purine derivatives often involves complex synthetic routes to introduce specific functional groups that may affect the compound's biological activity or interaction with biomolecules. For example, the synthesis of purine N-oxides and their subsequent conversion demonstrates the versatility of purine chemistry in generating compounds with varied functional capabilities (Kawashima & Kumashiro, 1969). These methods can be instrumental in producing derivatives like "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" for further study.

Structural Modifications and Properties

The structural modifications of purine derivatives can lead to different physical and chemical properties, which are crucial for their potential applications in scientific research. For instance, the study of polymorphic modifications of purine derivatives reveals how changes in crystal packing can affect the compound's stability and reactivity (Shishkina et al., 2018). Such insights are valuable for understanding and predicting the behavior of "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" in different environments.

Potential Applications in Biomedical Research

Antiviral and Antimicrobial Activity

Certain purine derivatives have been evaluated for their antiviral and antimicrobial properties. For example, some compounds have shown selective inhibition against specific pathogens, offering a glimpse into the therapeutic potential of purine derivatives in treating infectious diseases (Duckworth et al., 1991). While not directly related to "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide," such studies underscore the importance of exploring the biological activities of purine derivatives.

Enzyme Inhibition

Purine derivatives can also serve as enzyme inhibitors, a property that can be harnessed for therapeutic or experimental purposes. The ability of certain purine derivatives to inhibit key enzymes involved in nucleic acid metabolism highlights their potential as tools for studying biochemical pathways or as leads for drug development (Shah, Schaeffer, & Murray, 1965).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-7-5-4-6-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-10-13(29-2)11-9-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDLXNNRWISIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)

![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)